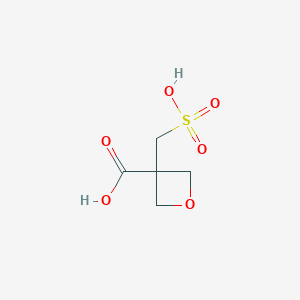

3-(Sulfomethyl)oxetane-3-carboxylic acid

Description

Overview of Oxetane (B1205548) Heterocycles in Contemporary Organic Synthesis

Oxetanes are four-membered heterocyclic ethers characterized by a strained ring system containing one oxygen atom. This inherent ring strain, approximately 106 kJ/mol, makes them reactive intermediates and versatile building blocks in organic synthesis. nih.gov In recent years, oxetanes have transitioned from being academic curiosities to valuable motifs in medicinal chemistry. acs.org Their small size, polarity, and pronounced three-dimensional character offer a strategic advantage in the design of complex molecules. nih.govnih.gov The incorporation of an oxetane moiety can profoundly influence key molecular properties, including aqueous solubility, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles in drug candidates. nih.govresearchgate.net

The Role of 3,3-Disubstituted Oxetanes as Advanced Synthetic Scaffolds and Building Blocks

Among the various substitution patterns, 3,3-disubstituted oxetanes are particularly noteworthy. These scaffolds exhibit enhanced stability compared to other oxetane derivatives, a crucial feature that mitigates their propensity for ring-opening under certain chemical conditions. acs.org Pioneering work in the field demonstrated that the 3,3-disubstituted oxetane motif can serve as an effective bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups. acs.orgrsc.org

The replacement of a gem-dimethyl group with an oxetane can block metabolically vulnerable sites without the associated increase in lipophilicity, while also potentially boosting aqueous solubility. researchgate.net This strategic substitution allows for the fine-tuning of a molecule's properties to achieve a better balance of potency and "drug-likeness." nih.gov

| Property | gem-Dimethyl Group | 3,3-Disubstituted Oxetane Isostere | Rationale for Substitution |

|---|---|---|---|

| Lipophilicity (LogP) | Increases | Generally neutral or decreases | To enhance aqueous solubility and reduce off-target effects. researchgate.net |

| Metabolic Stability | High (blocks oxidation) | Generally high | To prevent metabolic degradation at a specific site. acs.orgresearchgate.net |

| Polarity | Low (non-polar) | High (polar ether) | To improve solubility and interactions with polar targets. nih.govpharmablock.com |

| Molecular Geometry | Tetrahedral sp³ | Puckered, sp³-rich 3D scaffold | To increase three-dimensionality and escape "flatland" of aromatic compounds. nih.gov |

Structural and Functional Rationale for 3-(Sulfomethyl)oxetane-3-carboxylic Acid in Complex Molecular Architectures

The compound this compound is a highly functionalized building block that combines the benefits of the 3,3-disubstituted oxetane core with two powerful functional groups: a carboxylic acid and a sulfomethyl group. Each component of this molecule serves a distinct and strategic purpose in the design of more complex structures.

The Carboxylic Acid Group: Serves as a versatile synthetic handle for a wide range of chemical transformations, such as amide bond formation, esterification, or reduction. This allows for the straightforward incorporation of the oxetane scaffold into diverse molecular frameworks.

The combination of these three components in a single, compact building block offers a powerful strategy for molecular design, simultaneously addressing structural, synthetic, and property-related objectives.

| Molecular Component | Key Properties | Strategic Role in Molecular Design |

|---|---|---|

| 3,3-Disubstituted Oxetane Ring | Polar, rigid, sp³-rich, metabolically stable. acs.orgpharmablock.com | Acts as a 3D scaffold; bioisostere for gem-dimethyl/carbonyl groups; improves solubility and metabolic stability. nih.govresearchgate.net |

| Carboxylic Acid (-COOH) | Acidic, hydrogen bond donor/acceptor, reactive handle. | Enables covalent linkage to other molecules (e.g., peptides, polymers); provides a point for further functionalization. nih.gov |

| Sulfomethyl (-CH₂SO₃H) | Strongly acidic, highly polar, metabolically stable, hydrogen bond acceptor. wikipedia.orgresearchgate.net | Dramatically increases aqueous solubility; improves pharmacokinetic properties; introduces a stable, negatively charged group. researchgate.netpatsnap.com |

Research Landscape and Gaps in Oxetane-3-Carboxylic Acid Chemistry as a Foundation for Novel Methodologies

Despite the clear advantages of incorporating oxetane motifs, their synthesis and manipulation are not without challenges. The oxetane ring can be sensitive to harsh reaction conditions, including strong acids, bases, and certain oxidizing or reducing agents, which can lead to undesired ring-opening. acs.orgchemrxiv.org

A significant and more recently highlighted challenge specific to oxetane-3-carboxylic acids is their intrinsic instability. acs.orgchemrxiv.org Research has shown that many of these compounds can undergo spontaneous isomerization to form new heterocyclic lactones, even during storage at room temperature or under slight heating. acs.orgacs.org This instability can dramatically affect reaction yields and complicate purification processes, leading to potentially negative or irreproducible results in synthetic campaigns. acs.orgic.ac.uk

This inherent reactivity presents a critical gap in the existing synthetic toolbox. There is a pressing need for the development of novel, milder, and more robust methodologies for both the synthesis and subsequent functionalization of oxetane-3-carboxylic acids. Overcoming these challenges will be crucial to fully unlock the potential of building blocks like this compound and enable their broader application in the construction of next-generation complex molecules.

| Challenge/Gap | Description | Implication for Synthesis |

|---|---|---|

| Ring Strain & Sensitivity | The oxetane ring is susceptible to opening under harsh chemical conditions (e.g., strong acids/bases). acs.org | Requires the use of mild and carefully controlled reaction conditions, limiting the available synthetic routes. |

| Intrinsic Instability of Carboxylic Acid Derivatives | Oxetane-3-carboxylic acids can spontaneously isomerize into lactones, particularly upon heating or prolonged storage. acs.orgchemrxiv.orgacs.org | Leads to lower yields, formation of complex byproducts, and challenges in purification and storage of these building blocks. |

| Lack of Robust Methodologies | There is a need for more efficient and scalable synthetic methods to access highly functionalized 3,3-disubstituted oxetanes. chemrxiv.orgthieme-connect.com | Limits the availability and diversity of advanced oxetane building blocks for medicinal chemistry and materials science. |

Structure

3D Structure

Properties

IUPAC Name |

3-(sulfomethyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O6S/c6-4(7)5(1-11-2-5)3-12(8,9)10/h1-3H2,(H,6,7)(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWFQDGZNQQLFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CS(=O)(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Sulfomethyl Oxetane 3 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 3-(Sulfomethyl)oxetane-3-carboxylic acid suggests several plausible synthetic pathways. The primary strategic disconnections can be envisioned at two key locations: the bonds connecting the substituents to the C3 position of the oxetane (B1205548) ring, or the C-O bonds of the oxetane ring itself.

Strategy A: Functionalization of a Pre-formed Oxetane Core. This approach disconnects the C3-carboxyl and C3-sulfomethyl bonds, leading back to a key intermediate: oxetan-3-one. This common building block serves as an electrophilic hub for the sequential introduction of the two required functional groups. The challenge lies in the controlled, sequential addition of a one-carbon carboxylate (or its synthetic equivalent) and a sulfomethyl nucleophile.

Strategy B: Cyclization to Form the Oxetane Ring. This strategy involves disconnecting the C-O bonds of the oxetane ring. This leads to an acyclic precursor, typically a 1,3-diol. For the target molecule, the precursor would be a highly functionalized diol, such as 2-(sulfomethyl)-2-(carboxy)propane-1,3-diol or a protected derivative thereof. The key step in this pathway is the intramolecular cyclization, often a Williamson etherification, to forge the strained four-membered ring.

Classical and Modern Approaches to Oxetane Ring Construction for 3-Substituted Systems

The construction of the oxetane ring, particularly with substitution at the C3 position, is a cornerstone of this synthetic challenge. Both classical and modern methods offer viable routes to this strained heterocyclic system. magtech.com.cn

Intramolecular Cyclization Reactions for Oxetane Ring Formation

Intramolecular cyclization, specifically the Williamson etherification, remains one of the most robust and widely used methods for forming the oxetane ring. acs.orgbeilstein-journals.org This reaction typically involves a 1,3-halohydrin or a 1,3-diol that is selectively activated at one hydroxyl group.

The general mechanism involves the deprotonation of a hydroxyl group to form an alkoxide, which then displaces an intramolecular leaving group (such as a tosylate or halide) at the 3-position to form the C-O bond and close the ring. For 3,3-disubstituted oxetanes, the synthesis begins with a 2,2-disubstituted propane-1,3-diol. acs.org One of the primary hydroxyl groups is selectively protected or converted into a good leaving group (e.g., by tosylation), after which treatment with a base induces cyclization. acs.org

For instance, the synthesis of 3,3-disubstituted oxetanes has been achieved from substituted dimethyl malonates through a sequence involving reduction to the diol, selective monotosylation, and subsequent base-mediated cyclization. acs.org Yields for this Williamson etherification step are generally moderate to good, ranging from 59% to 87%. acs.org

| Starting Material Type | Reaction Sequence | Key Reagents | Typical Yields |

| 2,2-disubstituted propane-1,3-diol | 1. Selective Monotosylation 2. Base-mediated cyclization | 1. TsCl, Pyridine 2. NaH, THF | 59-87% |

| 1,3-Diol | One-pot Appel reaction and cyclization | PPh₃, I₂, Imidazole, Base | 78-82% |

This table presents generalized data for the synthesis of 3-substituted oxetanes via intramolecular cyclization.

Application of Multicomponent Reactions in Oxetane Scaffold Elaboration

Modern synthetic chemistry has increasingly turned to multicomponent reactions for the efficient construction of complex molecules. In the context of oxetane synthesis, the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, stands out as a powerful method. beilstein-journals.orgnih.gov This reaction forms the oxetane ring in a single, atom-economical step. beilstein-journals.org

The mechanism involves the photoexcitation of the carbonyl compound to its triplet or singlet excited state, followed by cycloaddition to the ground-state alkene. nih.gov The regioselectivity and stereoselectivity of the reaction can be influenced by the electronic nature of the substrates and the stability of the intermediate diradical species. While widely used for various oxetanes, its application to the direct synthesis of highly functionalized 3,3-disubstituted systems like the target compound would require carefully designed, sterically accessible, and electronically compatible alkene and carbonyl precursors.

Visible-light-mediated Paternò-Büchi reactions have also been developed, offering milder conditions and avoiding the need for high-energy UV light. researchgate.net These methods often employ a photosensitizer to facilitate the triplet energy transfer required for the reaction. researchgate.net

Chemoselective Introduction of the Carboxylic Acid Moiety at C3 of the Oxetane Ring

When employing a synthetic strategy that begins with a pre-formed oxetane, such as oxetan-3-one, the subsequent chemoselective introduction of the C3 substituents is critical. The inherent reactivity of the strained oxetane ring requires mild reaction conditions to avoid unwanted ring-opening. acs.orgchemrxiv.org

Strategies for Carbonyl Functionalization and Subsequent Carboxylation at C3

Oxetan-3-one is a versatile and commercially available starting material for accessing a wide array of 3-substituted and 3,3-disubstituted oxetanes. chemrxiv.orgresearchgate.net A hypothetical route to the target compound could involve the functionalization of this ketone.

One plausible strategy involves a two-step process: first, the introduction of a hydroxymethyl group, followed by its oxidation to a carboxylic acid. However, a more direct approach to C3-carboxylation involves the oxidation of a 3-hydroxymethyl-oxetane precursor. A known process for preparing oxetane-3-carboxylic acids involves the catalytic oxidation of 3-hydroxymethyl-oxetanes using oxygen in an aqueous alkaline medium with a palladium or platinum catalyst. google.comgoogle.com This method provides a direct conversion of the primary alcohol to the desired carboxylic acid.

Challenges in functionalizing the oxetane core include its sensitivity to both strongly acidic and basic conditions, which can lead to decomposition or ring-opening. chemrxiv.orgresearchgate.net Therefore, transformations must be carefully chosen. For example, the direct reduction of oxetane-3-carboxylic acids to primary alcohols with strong reagents like LiAlH₄ can be challenging, with decomposition observed at elevated temperatures. chemrxiv.org Similarly, acidic conditions common in esterification can also lead to ring cleavage. chemrxiv.org

| Precursor | Transformation | Reagents | Key Considerations |

| 3-Hydroxymethyl-oxetane | Oxidation | O₂, Pd/C or Pt/C, aq. NaOH | Direct, one-step conversion to carboxylic acid. google.com |

| Oxetan-3-one | Homologation & Oxidation | 1. Reagents for one-carbon homologation 2. Oxidizing agent (e.g., DMP, PCC for aldehyde; TEMPO for acid) | Mild conditions are crucial to prevent ring-opening. chemrxiv.orgresearchgate.net |

| Oxetan-3-one | Strecker Synthesis | TMSCN, Amine, then Hydrolysis | Provides access to 3-amino-3-carboxylic acid derivatives. chemrxiv.org |

This table outlines potential strategies for introducing a carboxyl group at the C3 position of an oxetane ring.

Stereoselective Carboxylation Approaches for Enantiopure Derivatives

While this compound is an achiral molecule, the principles of stereoselective synthesis are paramount for creating chiral analogs, which are often of interest in medicinal chemistry. The synthesis of enantiopure 3-substituted oxetanes can be achieved through several key strategies.

One approach is to start from enantiopure building blocks derived from the chiral pool, such as sugars. illinois.edu Another common method involves the asymmetric reduction of a prochiral ketone, like a 2-substituted oxetan-3-one, to establish a chiral center at C3.

Furthermore, kinetic resolution or desymmetrization of meso-oxetanes can provide access to enantiomerically enriched products. For example, the enantioselective ring-opening of 3-substituted oxetanes using organolithium reagents in the presence of chiral ligands has been reported. beilstein-journals.org While this involves ring-opening, related catalytic asymmetric transformations that preserve the ring could be envisioned. If a synthetic route proceeds through an intermediate with a prochiral center, the application of chiral catalysts or auxiliaries during the carboxylation or a related functionalization step would be essential for establishing stereocontrol.

Regiospecific Incorporation of the Sulfomethyl Group at C3

The primary challenge in synthesizing this compound lies in the precise installation of the sulfomethyl group at the C3 position of the oxetane ring, which is already substituted with a carboxylic acid or its precursor.

Methods for Direct C-S Bond Formation at the Oxetane Ring

Direct formation of a carbon-sulfur bond at the C3 position of a pre-existing oxetane-3-carboxylic acid framework is a formidable task due to the sterically hindered nature of the quaternary carbon. However, several hypothetical strategies can be proposed based on modern synthetic methods.

One potential route involves the nucleophilic substitution of a suitable leaving group at the C3-methyl position. This would start from a precursor like 3-(hydroxymethyl)oxetane-3-carboxylic acid. The hydroxyl group could be converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with a sulfur nucleophile, for instance, sodium sulfite, would introduce the desired sulfonate group.

Another approach could be the radical-mediated sulfomethylation of a C-H bond. While challenging, advancements in C-H functionalization could enable the direct introduction of a sulfomethyl moiety. This would likely require a directing group to achieve the necessary regiospecificity at the C3 position.

The table below outlines plausible, though not explicitly documented for this exact molecule, methods for C-S bond formation on an oxetane scaffold.

| Method | Precursor | Reagents | Key Transformation |

| Nucleophilic Substitution | 3-(Tosylmethyl)oxetane-3-carboxylate | Sodium Sulfite (Na₂SO₃) | Sₙ2 displacement of tosylate |

| Radical Addition | Oxetane-3-carboxylate | Sulfomethylating radical source, Initiator | C-H Functionalization |

| Ring Opening of Spiro-epoxide | Spiro[oxetane-3,2'-oxiran]-3-yl precursor | Sulfite nucleophile | Regioselective epoxide opening |

Challenges in Sulfomethylation in Proximity to Existing Functional Acidic Groups

Performing sulfomethylation on an oxetane ring that already bears a carboxylic acid group at the same carbon atom introduces significant chemical hurdles.

Acid-Base Reactivity : The acidic proton of the carboxyl group can react with basic reagents or intermediates required for the sulfomethylation process, leading to undesired side reactions or quenching of the active species. Protection of the carboxylic acid as an ester is a common strategy to mitigate this issue.

Ring Strain and Stability : The oxetane ring is inherently strained and susceptible to ring-opening reactions under strongly acidic or basic conditions, which might be required for sulfomethylation. beilstein-journals.orgnih.gov The presence of two electron-withdrawing groups at C3 can further influence the ring's stability. chemrxiv.org Many oxetane-carboxylic acids have been found to be unstable, isomerizing into lactones upon heating or even during storage at room temperature. nih.gov

Steric Hindrance : The C3 position is a quaternary center, making it sterically congested. This bulkiness can significantly hinder the approach of reagents, slowing down reaction rates and often requiring more forcing conditions, which in turn can compromise the stability of the oxetane ring.

Chemo- and Regioselective Synthesis of this compound from Precursors

Given the difficulties of direct functionalization, building the molecule from acyclic or simpler cyclic precursors offers a more viable pathway, allowing for the sequential and controlled introduction of the required functional groups.

Optimized Reaction Conditions and Catalyst Systems for Tandem Transformations

A plausible chemo- and regioselective synthesis could start from a precursor like 3-oxetanone (B52913). nih.gov A tandem approach might involve a multi-component reaction where the carbon framework and functional groups are assembled in a single pot.

For instance, a Strecker-type synthesis on 3-oxetanone could introduce a cyano group and an amino group, followed by transformations to yield the carboxylic acid and a handle for introducing the sulfomethyl group. chemrxiv.org Alternatively, a key step could be the ring-opening of a suitably substituted epoxide with a sulfomethyl nucleophile, followed by an intramolecular cyclization to form the oxetane ring, a strategy that relies on the Williamson etherification. acs.org

Catalysis plays a crucial role in these transformations. Lewis acids are often employed to activate the oxetane ring or its precursors for nucleophilic attack. researchgate.net However, their use must be carefully controlled to prevent undesired ring-opening. researchgate.net Transition metal catalysts, such as those based on palladium or rhodium, could be used for C-C or C-S bond-forming cross-coupling reactions. rsc.org

The following table presents a hypothetical set of optimized conditions for a multi-step synthesis.

| Step | Transformation | Catalyst System | Solvent | Temperature (°C) |

| 1 | Epoxide Ring Opening | Lewis Acid (e.g., Yb(OTf)₃) | Acetonitrile | 0 to 25 |

| 2 | O-alkylation/Cyclization | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 25 to 60 |

| 3 | Oxidation of Thiol | m-CPBA or Oxone® | Dichloromethane/Water | 0 to 25 |

| 4 | Ester Hydrolysis | Lithium Hydroxide (LiOH) | THF/Water | 25 |

Purity Assessment and Scalability Considerations in Industrial Synthetic Routes

For any synthetic route to be industrially viable, rigorous purity assessment and considerations for scalability are paramount.

Purity Assessment : The purity of the final this compound would be determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) would be the primary method for assessing purity and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would confirm the structure of the compound, while Mass Spectrometry (MS) would verify its molecular weight.

Scalability : Scaling up the synthesis of a strained, highly functionalized molecule like this presents several challenges.

Thermal Safety : Ring-forming or ring-opening reactions can be highly exothermic. Careful control of temperature and reaction rates is essential to prevent thermal runaways.

Reagent Cost and Handling : The cost and safety of reagents and catalysts are major factors. For example, using large quantities of sodium hydride or expensive transition metal catalysts might be prohibitive on an industrial scale.

Purification : The high polarity of the target compound, due to the presence of both carboxylic and sulfonic acid groups, can make purification by traditional silica (B1680970) gel chromatography difficult. Alternative methods like crystallization, ion-exchange chromatography, or preparative HPLC might be necessary, which can add complexity and cost to the process.

Divergent and Convergent Total Synthesis Strategies for Analogs and Homologs

The synthesis of analogs and homologs of this compound can be approached through either divergent or convergent strategies, allowing for the exploration of structure-activity relationships in medicinal chemistry programs. nih.govresearchgate.net

A divergent synthesis strategy would begin with a common, functionalized oxetane intermediate. acs.orgrsc.org For example, an intermediate such as ethyl 3-(hydroxymethyl)oxetane-3-carboxylate could be synthesized on a large scale. From this central building block, various analogs can be created. The hydroxyl group could be converted to different sulfur-containing functionalities (e.g., thiols, sulfides, sulfoxides) or elongated alkyl-sulfo chains. Simultaneously, the ethyl ester could be hydrolyzed to the carboxylic acid or converted into a wide range of amides or other ester derivatives. This approach is highly efficient for building a library of related compounds from a single precursor.

A convergent synthesis approach involves the independent synthesis of key fragments of the molecule, which are then combined in a later step. For this target molecule, one fragment could be a C2 building block containing the sulfomethyl group, and the other could be a C3 fragment that will form the oxetane ring. For instance, a sulfomethylated malonate derivative could be reacted with a dielectrophile like 1,3-dichloro-2-propanol (B29581) under basic conditions to construct the 3,3-disubstituted oxetane ring in a single step. While potentially shorter, this strategy requires careful planning of the fragment syntheses and the final coupling reaction.

Chemical Reactivity and Mechanistic Investigations of 3 Sulfomethyl Oxetane 3 Carboxylic Acid

Comprehensive Analysis of Ring-Opening Reactions of the Oxetane (B1205548) Core

The inherent ring strain of the oxetane core in 3-(sulfomethyl)oxetane-3-carboxylic acid makes it susceptible to ring-opening reactions under various conditions. The stability of the oxetane ring is significantly influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally exhibiting greater stability. nih.gov

Acid-Catalyzed Ring-Opening Mechanisms and Products

While the oxetane core is compatible with the presence of the acidic carboxylic group, treatment with strong acids can facilitate ring-opening. chemrxiv.org This process is often initiated by protonation of the oxetane oxygen, which activates the ring toward nucleophilic attack. The anecdotal belief that oxetanes are universally unstable under acidic conditions is a misconception; stability is highly dependent on the substitution pattern. nih.gov For instance, 3,3-disubstituted oxetanes are more stable because the substituents sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital. nih.gov However, the presence of an internal nucleophile, such as a hydroxyl or amine group, can promote ring-opening under acidic conditions. beilstein-journals.orgnih.gov

In the presence of a Brønsted acid like Tf2NH, 3-aryloxetan-3-ols can act as 1,2-bis-electrophiles. The acid catalyzes the formation of an oxetane carbocation, which can then react with a diol. This is followed by an intramolecular ring-opening of the oxetane to form 1,4-dioxanes. nih.gov Lewis acids such as In(OTf)3 have also been used to catalyze the ring-opening of oxetanes for the synthesis of other heterocyclic structures like indolines. nih.gov

Nucleophilic Ring-Opening Pathways and Selectivity

Nucleophilic attack on the oxetane ring can proceed via different pathways, often requiring activation by a Lewis or Brønsted acid. researchgate.net The regioselectivity of the attack is influenced by both steric and electronic factors. In many cases, the nucleophile attacks the less substituted carbon atom of the oxetane ring. researchgate.net

A variety of nucleophiles, including alcohols, amines, and thiols, have been employed in the ring-opening of oxetanes. researchgate.net For instance, the enantioselective ring-opening of 3-substituted oxetanes has been achieved using 2-mercaptobenzothiazoles as nucleophiles in the presence of a chiral phosphoric acid catalyst. researchgate.netacs.org This method allows for the creation of chiral building blocks with tertiary or quaternary centers. acs.org Organolithium reagents, in the presence of a stoichiometric chiral ligand, have also been used for the enantioselective desymmetrization of 3-substituted oxetanes. beilstein-journals.orgacs.org

The nature of the nucleophile and the reaction conditions can significantly impact the selectivity of the reaction. For example, the ring-opening of vinyl oxetanes with dithiophosphoric acid has been shown to be Z-selective. researchgate.net

Effects of Substituents on Oxetane Ring Stability and Cleavage Pathways

Substituents on the oxetane ring play a crucial role in determining its stability and the preferred pathway for ring cleavage. As previously mentioned, 3,3-disubstituted oxetanes exhibit enhanced stability due to steric hindrance. nih.gov Electron-donating groups at the C2 position are likely to destabilize the ring. nih.gov

The electronic nature of the substituents can also influence the reactivity. The oxetane ring itself has a powerful inductive electron-withdrawing effect, which can affect the properties of adjacent functional groups. nih.gov For example, an oxetane ring alpha to an amine can significantly reduce the basicity of the amine. nih.gov

Metabolic studies have also provided insights into the cleavage pathways of substituted oxetanes. For a 2-monosubstituted oxetane, ring scission was observed, leading to the formation of hydroxy acid and diol metabolites. In contrast, for a 3-monosubstituted oxetane, the primary metabolic route was oxidation of the bridging methylene (B1212753) carbon. acs.org

Transformations and Derivatizations of the Carboxylic Acid Group

The carboxylic acid group of this compound provides a handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification, Amidation, and Related Functional Group Interconversions

Esterification of the carboxylic acid group in oxetane-containing molecules is typically performed under basic conditions to avoid the acid-catalyzed ring-opening of the oxetane core. chemrxiv.org Common methods involve the use of alkyl halides in the presence of a base like Hünig's base. chemrxiv.org The reaction of carboxylic acids with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid, is a general method for ester formation, but care must be taken with acid-sensitive substrates like oxetanes. libretexts.org

Amidation of carboxylic acids can be achieved using various coupling reagents. A combination of triphenylphosphine (B44618) (PPh3) and iodine (I2) can be used to activate the carboxylic acid for reaction with an amine. The sequence of reagent addition is critical in this reaction to avoid the formation of acid anhydrides as a side product. rsc.org

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alkyl halide, Hünig's base | Ester | chemrxiv.org |

| Amidation | Amine, PPh3, I2, Triethylamine | Amide | rsc.org |

| Hydrolysis (Ester to Acid) | Basic conditions (e.g., LiOH) | Carboxylic Acid | chemrxiv.orgacs.org |

Reduction and Decarboxylation Pathways of 3-Substituted Oxetane Carboxylic Acids

The direct reduction of the carboxylic acid group in 3-substituted oxetanes to a primary alcohol can be challenging. Treatment with strong reducing agents like lithium aluminum hydride (LiAlH4) at elevated temperatures can lead to decomposition of the oxetane ring. chemrxiv.org However, performing the reaction at lower temperatures (-30 to -10 °C) can be successful, albeit sometimes with moderate yields. chemrxiv.org An alternative and often more fruitful approach is the reduction of the corresponding oxetane carboxylates with sodium borohydride (B1222165) (NaBH4) at 0 °C. chemrxiv.org

Decarboxylation of 3-substituted oxetane carboxylic acids is a known transformation and can be a synthetically useful reaction. researchgate.net For example, visible light-mediated photoredox catalysis can be used for the decarboxylative alkylation of 3-aryl-3-carboxylic acid oxetanes. This reaction proceeds through the formation of a tertiary benzylic oxetane radical, which can then undergo conjugate addition to activated alkenes. acs.org This method allows for the synthesis of diverse 3,3-disubstituted oxetane products. acs.org

| Transformation | Reagents and Conditions | Key Intermediate/Product | Reference |

|---|---|---|---|

| Reduction of Carboxylic Acid | LiAlH4 (-30 to -10 °C) | Primary Alcohol | chemrxiv.org |

| Reduction of Ester | NaBH4 (0 °C) | Primary Alcohol | chemrxiv.org |

| Decarboxylative Alkylation | Visible light photoredox catalysis, radical acceptor | 3,3-Disubstituted Oxetane | acs.org |

Activation of the Carboxylic Acid for Complex Molecule Coupling

The carboxylic acid functionality of this compound is a key handle for its incorporation into larger, more complex molecules through amide or ester bond formation. However, direct condensation with amines or alcohols is generally inefficient. Therefore, activation of the carboxyl group is a prerequisite for successful coupling reactions. A variety of modern coupling reagents can be employed for this purpose, each with its own mechanism and scope.

Common strategies for the activation of carboxylic acids involve their conversion into more reactive intermediates such as acyl chlorides, mixed anhydrides, or active esters. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to the corresponding acyl chloride. libretexts.org This highly electrophilic intermediate readily reacts with nucleophiles like amines to form amides.

Alternatively, carbodiimide-mediated couplings, using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. bachem.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To suppress potential side reactions and racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. bachem.com

Phosphonium-based coupling reagents, for example, (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues, or uronium-based reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), also serve as efficient activators. These reagents form active esters in situ, which then react with the nucleophile. The choice of coupling reagent and reaction conditions can be critical to achieving high yields and purity, especially when dealing with sensitive substrates.

Table 1: Common Coupling Reagents for Carboxylic Acid Activation

| Reagent Class | Example(s) | Activating Group | Byproducts |

| Acyl Halide Forming | SOCl₂, (COCl)₂ | Acyl chloride | SO₂, HCl, CO, CO₂ |

| Carbodiimides | DCC, EDC | O-acylisourea | Dicyclohexylurea (DCU), EDU |

| Phosphonium Salts | BOP, PyBOP | Acylphosphonium salt | HMPA, Benzotriazole |

| Uronium Salts | HBTU, HATU | Activated ester | Tetramethylurea |

Reactivity Profile of the Sulfomethyl Moiety within the Oxetane Scaffold

The sulfomethyl group introduces a sulfur atom with a variable oxidation state, which significantly influences the reactivity of the molecule.

Oxidation and Reduction Chemistry of the Sulfur Species

The sulfur atom in the sulfomethyl group of this compound exists in a lower oxidation state and can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate (B83412) under controlled conditions. ucr.edu The resulting sulfoxides are chiral at the sulfur atom, potentially introducing diastereomeric possibilities in subsequent reactions. The sulfones are generally stable and electron-withdrawing groups.

Conversely, while the sulfomethyl group is already in a reduced state, the corresponding oxidized species (sulfoxides and sulfones) can be reduced. The specific conditions for reduction would depend on the oxidation state. For example, the reduction of a sulfoxide back to a sulfide (B99878) can be achieved with reagents like phosphorus trichloride (B1173362) or titanium(III) chloride.

Nucleophilic Substitution and Elimination Reactions at the Sulfomethyl Group

The carbon atom of the sulfomethyl group is susceptible to nucleophilic attack, particularly if the sulfur is converted into a good leaving group. For instance, oxidation to a sulfone enhances the leaving group ability of the sulfonate. However, direct nucleophilic substitution at this primary carbon is also possible under certain conditions.

Elimination reactions are less likely to occur directly from the sulfomethyl group in the absence of other activating factors, as it would require the formation of an unstable exocyclic methylene group on the oxetane ring. However, if a suitable leaving group is present on the beta-carbon (within the oxetane ring), elimination could be a competing pathway, though this would likely lead to ring opening due to the inherent strain of the oxetane.

Interplay of Functional Groups and Remote Electronic Effects on Reactivity

The reactivity of each functional group in this compound is not independent but is modulated by the electronic effects of the others. The oxetane ring, being a strained ether, possesses a degree of ring strain energy (approximately 25.5 kcal/mol) that can influence the reactivity of the adjacent quaternary center. beilstein-journals.org

The electron-withdrawing nature of the carboxylic acid and the sulfonyl group (in its oxidized form) can influence the acidity of protons on the oxetane ring and the electrophilicity of the carbonyl carbon. For instance, the presence of these groups would be expected to increase the acidity of the α-protons on the oxetane ring, although substitution at the 3-position removes these.

The stability of the oxetane ring itself is a significant consideration. While 3,3-disubstituted oxetanes are generally more stable towards ring-opening than their less substituted counterparts, the presence of adjacent functional groups could provide intramolecular pathways for ring opening under certain conditions. nih.gov For example, under strongly acidic conditions, protonation of the oxetane oxygen could be followed by intramolecular attack of the carboxylic acid, leading to a lactone, although this is generally a slow process. ic.ac.uk

Detailed Mechanistic Studies of Key Transformations

Spectroscopic Monitoring of Reaction Intermediates and Transition States

The study of reaction mechanisms often involves the use of spectroscopic techniques to observe reactive intermediates and deduce the reaction pathway. For the transformations of this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be invaluable.

For example, in the activation of the carboxylic acid, the formation of an acyl chloride or an active ester could be monitored by ¹³C NMR spectroscopy, observing the characteristic shift of the carbonyl carbon. Similarly, IR spectroscopy would show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a new carbonyl stretch at a different frequency.

The oxidation of the sulfomethyl group could be followed by ¹H and ¹³C NMR, as the chemical shifts of the methylene protons and carbon adjacent to the sulfur would change significantly with the oxidation state of the sulfur.

Investigating the potential for ring-opening reactions could be achieved by techniques such as in-situ IR or NMR, which would allow for the detection of transient intermediates or the formation of new products over time under various reaction conditions. Computational studies could also provide valuable insights into the transition states and energy barriers for different potential reaction pathways.

Kinetic Isotope Effects and Hammett Studies to Elucidate Reaction Pathways

Information not available.

Synthesis of Advanced Derivatives and Analogs of 3 Sulfomethyl Oxetane 3 Carboxylic Acid

Derivatization at the Carboxylic Acid Functionality for Expanded Chemical Space

The carboxylic acid group is a versatile handle for derivatization, allowing for the introduction of a wide array of functionalities through well-established synthetic protocols. These modifications can modulate the molecule's physicochemical properties and provide attachment points for larger biomolecules or reporter groups.

The conversion of the carboxylic acid to amides, esters, and anhydrides is fundamental for creating derivatives suitable for use as chemical probes. These reactions typically proceed via activation of the carboxyl group.

Amide Synthesis: Amide bond formation is commonly achieved by activating the carboxylic acid with a carbodiimide (B86325) reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by coupling with a primary or secondary amine. nih.govthermofisher.com This method is advantageous as it can be performed under mild, often aqueous, conditions. nih.gov The inclusion of additives like N-hydroxysulfosuccinimide can enhance the efficiency of EDC-mediated couplings. thermofisher.com This strategy allows for the incorporation of fluorescent labels, biotin (B1667282) tags, or other reporter groups that contain a primary amine, thereby creating molecular probes for biological assays.

Ester Synthesis: Esterification can be accomplished through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. tcichemicals.com Alternatively, alkylation of the carboxylate salt with an alkyl halide provides another route to esters. libretexts.org For more sensitive substrates, coupling the carboxylic acid with an alcohol using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) is effective. libretexts.org These ester derivatives are useful for modifying solubility and cell permeability.

Anhydride (B1165640) Synthesis: Acid anhydrides can be formed from the condensation of two carboxylic acid molecules, though this often requires harsh conditions. libretexts.org A mixed anhydride can be prepared by reacting the carboxylic acid with an acyl chloride, which can then be used as an activated intermediate for further reactions.

The following table illustrates potential amide and ester derivatives designed for use as molecular probes.

| Derivative Type | Reagent/Partner Molecule Example | Resulting Derivative | Potential Application |

| Amide | Dansyl cadaverine | 3-((Dansylamino)pentylcarbamoyl)-3-(sulfomethyl)oxetane | Fluorescent Probe |

| Amide | Biocytin hydrazide | 3-(Sulfomethyl)-3-(N'-(biotinyl)carbamoyl)oxetane | Affinity-Based Probe |

| Ester | 4-Methylumbelliferone | (7-Hydroxy-4-methyl-2-oxo-2H-chromen-7-yl) 3-(sulfomethyl)oxetane-3-carboxylate | Fluorogenic Substrate |

| Ester | N-Hydroxysuccinimide (NHS) | Succinimidyl 3-(sulfomethyl)oxetane-3-carboxylate | Activated Ester for Bioconjugation |

This table presents hypothetical derivatives based on standard chemical reactions for probe design.

The same functionalization reactions used for probe design can be extended to construct complex hybrid molecules. By linking 3-(sulfomethyl)oxetane-3-carboxylic acid to other pharmacophores, peptides, or polymers, novel molecules with combined or enhanced properties can be generated.

Carbodiimide-mediated amide coupling is a primary strategy for conjugation. nih.gov For instance, the carboxylic acid can be coupled to an amino acid or the N-terminus of a peptide to create peptide-small molecule conjugates. This approach leverages the mild reaction conditions to preserve the integrity of complex biomolecules. The resulting amide bond is stable under physiological conditions, making it ideal for creating biologically active hybrids. Similarly, ester linkages can be used for conjugation, although they are generally more susceptible to hydrolysis than amide bonds.

Modifications and Elaboration of the Sulfomethyl Group

The sulfomethyl group, containing a sulfonic acid, offers another site for chemical modification, leading to derivatives with altered charge, polarity, and reactivity.

Direct alkylation or arylation of the methylene (B1212753) carbon within the sulfomethyl group is synthetically challenging due to the lack of an activatable position. Therefore, diversification is more practically achieved by synthesizing analogs from different starting materials. For instance, instead of starting with a sulfomethyl group, a synthetic route could begin with a haloalkyl or hydroxyalkyl group attached to the oxetane-3-carboxylic acid scaffold, which could then be further elaborated and finally converted to the sulfonic acid.

A more direct and synthetically accessible modification of the sulfonic acid moiety is its conversion into sulfonate esters and sulfonamides. eurjchem.comresearchgate.net This two-step process typically involves an initial conversion of the sulfonic acid to a more reactive sulfonyl chloride. This can be achieved using standard reagents such as thionyl chloride or oxalyl chloride.

The resulting 3-(chlorosulfonylmethyl)oxetane-3-carboxylic acid is a versatile intermediate.

Sulfonate Esters: Reaction of the sulfonyl chloride with various alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. eurjchem.com This allows for the introduction of a wide range of alkyl and aryl groups.

Sulfonamides: Reaction with primary or secondary amines produces sulfonamides. nih.govmdpi.com This transformation is robust and provides access to a large library of derivatives with diverse functionalities.

These derivatives are valuable for chemical tagging, as the sulfonamide and sulfonate ester groups can alter the molecule's interaction with biological targets and serve as stable linkers.

The table below provides examples of potential sulfonate ester and sulfonamide derivatives.

| Derivative Type | Reagent/Partner Molecule Example | Resulting Derivative | Potential Application |

| Sulfonate Ester | Phenol | Phenyl 3-(carboxy)oxetane-3-ylmethanesulfonate | Modulating Physicochemical Properties |

| Sulfonate Ester | 2,2,2-Trifluoroethanol | 2,2,2-Trifluoroethyl 3-(carboxy)oxetane-3-ylmethanesulfonate | Increasing Lipophilicity |

| Sulfonamide | Morpholine | 3-((Morpholinosulfonyl)methyl)oxetane-3-carboxylic acid | Bioisosteric Replacement |

| Sulfonamide | Aniline | 3-((N-Phenylsulfamoyl)methyl)oxetane-3-carboxylic acid | Chemical Tagging |

This table presents hypothetical derivatives based on standard transformations of sulfonic acids.

Further Functionalization of the Oxetane (B1205548) Ring System

The oxetane ring is a key structural feature that influences the molecule's three-dimensional shape, solubility, and metabolic stability. nih.gov While the oxetane ring is generally stable, it is susceptible to ring-opening reactions under strongly acidic or certain catalytic conditions, which presents a challenge for direct functionalization. chemrxiv.orgnih.govresearchgate.net

Direct C-H functionalization of the oxetane ring in a complex molecule like this compound is difficult and often lacks selectivity. Therefore, the synthesis of analogs with a functionalized oxetane ring typically relies on using pre-functionalized oxetane building blocks. researchgate.netnih.gov For example, starting with a substituted oxetan-3-one allows for the introduction of substituents at the 2- or 4-position of the ring early in the synthetic sequence. chemrxiv.org

Visible light photoredox catalysis has been used for the decarboxylative alkylation of 3-aryl-oxetane-3-carboxylic acids, suggesting that radical-based methods could be a potential avenue for functionalization, although this has not been demonstrated on non-arylated substrates. researchgate.net Given the sensitivity of the ring, enzymatic or transition-metal-catalyzed C-H activation under mild conditions could be explored as future strategies for direct modification. However, the most practical current approach remains the de novo synthesis of analogs from appropriately substituted oxetane precursors. beilstein-journals.org

Ring-Opening Polymerization for Specialized Material Applications

The inherent ring strain of oxetanes (approximately 107 kJ/mol) makes them suitable monomers for ring-opening polymerization (ROP), a process that can be initiated cationically or anionically to produce polyethers. radtech.org The functional groups on the oxetane ring are incorporated as pendant groups along the resulting polymer backbone.

For a monomer like this compound, or a protected precursor, ROP would lead to novel functional polymers. For instance, anionic ROP of oxetanes bearing hydroxyl groups has been successfully achieved using catalysts like potassium tert-butoxide with a crown ether complex. radtech.org A similar approach could be adapted for oxetane monomers containing sulfonate and carboxylate functionalities.

Furthermore, the ring-opening metathesis polymerization (ROMP) of monomers containing sulfonate and sulfone groups has been demonstrated, yielding polymers with unique properties. rsc.org The resulting polyethers decorated with sulfomethyl and carboxylic acid groups would be highly polar and possess ion-exchange capabilities. Such polymers are candidates for advanced materials with potential applications as:

Proton Exchange Membranes: The acidic sulfonic and carboxylic acid groups could facilitate proton transport, making the materials suitable for fuel cells.

Hydrogels and Superabsorbents: The high density of hydrophilic groups would enable significant water absorption.

Ion-Exchange Resins: The charged side chains can be used for the separation and purification of various chemical and biological species.

Biocompatible Coatings: Polyethers are known for their biocompatibility, and the functional groups could be used for further conjugation.

The properties of the final polymer can be tuned by copolymerizing the functionalized oxetane with other cyclic ethers or by post-polymerization modification of the pendant groups.

| Monomer Type | Polymerization Method | Potential Polymer Characteristics | Specialized Applications |

| This compound (protected) | Anionic or Cationic Ring-Opening Polymerization | Polyether backbone with pendant sulfonate and carboxylate groups; High polarity; Ionomeric | Proton exchange membranes, ion-exchange resins |

| Functionalized (Oxa)norbornene with sulfonate sidechains | Ring-Opening Metathesis Polymerization (ROMP) | High molecular weight; Controlled architecture | Specialty optical materials, gas separation membranes |

| 3-Hydroxymethyl-3-alkyloxetane | Anionic Ring-Opening Polymerization | Polyether with pendant hydroxyl groups for further functionalization | Precursors for coatings, adhesives, and sealants |

Stereoselective Derivatization of Ring Carbons for Chiral Scaffolds

The development of chiral scaffolds is crucial for applications in asymmetric catalysis and medicinal chemistry. Stereoselective derivatization of the oxetane ring allows for the precise spatial arrangement of substituents, leading to enantiomerically pure building blocks. Strategies for achieving this include intramolecular cyclization of chiral precursors and asymmetric reactions on a pre-formed oxetane ring. acs.org

One effective method involves the stereoselective rearrangement of chiral oxirane (epoxide) derivatives. researchgate.net For example, a chiral 2,3-disubstituted oxirane can be rearranged under basic conditions to yield a chiral oxetane, transferring the stereochemical information from the starting material to the product.

Another powerful approach is the asymmetric desymmetrization of prochiral 3-substituted oxetanes. Using a confined chiral phosphoric acid as a catalyst, a nucleophilic attack on the oxetane ring can proceed with a high degree of enantiocontrol, yielding chiral products. researchgate.net Furthermore, stereoselective synthesis of trisubstituted oxetanes can be achieved through the intramolecular ring-opening of epoxides, where the stereochemistry of the final product is controlled by the stereoisomers of the starting epoxide. acs.org

These methods provide access to a variety of chiral oxetane scaffolds where the substituents at positions C2, C3, and C4 are precisely controlled. These scaffolds derived from this compound are valuable intermediates for synthesizing complex, stereochemically defined molecules.

| Stereoselective Method | Description | Starting Material Example | Product Type |

| Rearrangement of Chiral Oxiranes | Base-promoted stereoselective rearrangement of a 2,3-disubstituted epoxide. researchgate.net | Chiral 2-(chloromethyl)-2,3-disubstituted oxirane | Chiral 3,4-disubstituted oxetane |

| Asymmetric Desymmetrization | Catalytic enantioselective nucleophilic opening of a prochiral 3-substituted oxetane. researchgate.net | 3-Aryloxetane | Chiral 1,3-diol derivative |

| Intramolecular Epoxide Ring Opening | Regio- and stereoselective ring opening of an epoxide by an internal nucleophile. acs.org | Acyclic epoxy-alcohol | Stereodefined trisubstituted oxetane |

Development of Isosteres and Bioisosteres of this compound for Synthetic Exploration

Isosteric and bioisosteric replacement is a key strategy in medicinal chemistry used to modify the physicochemical properties of a molecule—such as solubility, metabolic stability, and lipophilicity—while retaining or improving its desired biological activity. nih.gov The structure of this compound offers several opportunities for such modifications.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often associated with poor pharmacokinetic properties. Several functional groups have been developed as effective bioisosteres. drughunter.com

Tetrazoles: 5-substituted 1H-tetrazoles have a pKa (≈ 4.5–4.9) similar to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions. drughunter.com

Hydroxyisoxazoles and Oxadiazolones: These acidic heterocycles serve as non-classical bioisosteres that can mimic the proton-donating ability of a carboxylic acid.

Oxetan-3-ol (B104164): The oxetan-3-ol moiety itself has been proposed and evaluated as a potential surrogate for a carboxylic acid, capable of acting as both a hydrogen bond donor and acceptor. nih.govnih.govresearchgate.net

Oxetane Ring Isosteres: The 3,3-disubstituted oxetane motif is a validated isostere for gem-dimethyl and carbonyl groups. nih.govillinois.edu Replacing these common groups with an oxetane ring can lead to significant improvements in aqueous solubility, metabolic stability, and reduced lipophilicity, while maintaining a similar spatial orientation of substituents. researchgate.net

Sulfomethyl Group Isosteres: The sulfomethyl group (-CH₂SO₃H) is a strong acid and a good hydrogen bond acceptor. Potential isosteres could include:

Phosphonomethyl group (-CH₂PO₃H₂): This group also contains an acidic proton and can engage in similar electrostatic interactions.

Carboxymethyl group (-CH₂COOH): A weaker acid, but maintains the potential for hydrogen bonding and ionic interactions.

| Original Group | Bioisostere Example | Key Property Comparison | Reference |

| Carboxylic Acid (-COOH) | 1H-Tetrazol-5-yl | Similar acidity (pKa), increased lipophilicity and metabolic stability. | drughunter.com |

| Carboxylic Acid (-COOH) | Oxetan-3-ol | Acts as H-bond donor/acceptor; non-acidic. | nih.govresearchgate.net |

| gem-Dimethyl (-C(CH₃)₂) | 3,3-Disubstituted Oxetane | Improved aqueous solubility and metabolic stability; similar spatial arrangement. | nih.gov |

| Carbonyl (C=O) | 3,3-Disubstituted Oxetane | Increased polarity, reduced lipophilicity. | illinois.eduresearchgate.net |

Synthesis of Chiral Derivatives and Enantiomeric Resolution Strategies

The synthesis of enantiomerically pure derivatives of this compound can be accomplished through two primary routes: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis: Chiral oxetane derivatives can be synthesized directly using enantioselective methods. For instance, the catalytic enantioselective addition of carbon nucleophiles to prochiral oxetan-3-ones can establish a chiral quaternary center at the 3-position. nih.gov This approach, often employing chiral iridium or other metal catalysts, provides direct access to chiral α-stereogenic oxetanols which can be further functionalized. nih.gov Another strategy involves the use of chiral starting materials, such as those derived from the chiral pool (e.g., sugars), to construct the oxetane ring diastereoselectively. illinois.edu

Enantiomeric Resolution: When a racemic mixture of a chiral carboxylic acid is produced, it can be separated into its constituent enantiomers through resolution. A classic and effective method is the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent), such as (R)-(+)-1-phenylethanamine or brucine. This reaction produces a mixture of two diastereomeric salts, (R-acid•R-base) and (S-acid•R-base).

Since diastereomers have different physical properties, they can often be separated by physical means, most commonly by fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the addition of a strong acid regenerates the enantiomerically pure carboxylic acids.

| Step | Description | Materials Involved | Outcome |

| 1. Salt Formation | The racemic carboxylic acid is treated with one equivalent of an enantiomerically pure chiral base. | Racemic this compound; Enantiopure base (e.g., (R)-1-phenylethanamine) | Mixture of two diastereomeric salts. |

| 2. Separation | The mixture of diastereomers is separated based on differences in physical properties, typically solubility. | Diastereomeric salts; Suitable solvent system | Isolated, pure diastereomeric salts. |

| 3. Liberation | The separated diastereomeric salts are treated with a strong acid to break the ionic bond and liberate the free carboxylic acids. | Pure diastereomeric salt; Strong acid (e.g., HCl) | Enantiomerically pure (R) and (S) forms of the carboxylic acid. |

Applications As Versatile Chemical Building Blocks and Precursors in Advanced Synthesis

Role in the Divergent Synthesis of Complex Organic Molecules

The strained four-membered ring of the oxetane (B1205548) in 3-(Sulfomethyl)oxetane-3-carboxylic acid is a key feature that could be exploited for the divergent synthesis of complex organic molecules. Oxetane rings are known to undergo ring-opening reactions under various conditions, providing access to a range of functionalized products. The presence of both a carboxylic acid and a sulfomethyl group on the same quaternary carbon offers orthogonal handles for chemical modification.

For instance, the carboxylic acid could be converted to an amide, ester, or ketone, while the sulfomethyl group could be transformed into other sulfur-containing functionalities. This dual reactivity would allow for the introduction of diverse substituents and the construction of complex molecular scaffolds. The inherent polarity and three-dimensional nature of the oxetane unit are also desirable features in modern drug discovery, potentially improving physicochemical properties such as solubility and metabolic stability.

Utility in Materials Science as Monomers for Specialized Polymers or Cross-linking Agents

In the realm of materials science, This compound could serve as a valuable monomer for the synthesis of specialized polymers. The oxetane ring is capable of undergoing cationic ring-opening polymerization to form polyethers. The resulting polymer would feature pendant carboxylic acid and sulfomethyl groups, which could impart unique properties to the material.

The carboxylic acid groups could enhance adhesion and provide sites for further functionalization or cross-linking. The sulfomethyl group, a precursor to sulfonic acid, would introduce strong acidity and hydrophilicity, making the resulting polymers potentially useful as ion-exchange resins, proton-conducting membranes for fuel cells, or hydrophilic coatings. The bifunctional nature of the monomer could also allow for its use as a cross-linking agent to improve the thermal and mechanical properties of other polymers.

Precursor for Novel Sulfonylating Reagents and Sulfur-Containing Synthons

The sulfomethyl group of This compound could be chemically manipulated to generate novel sulfonylating reagents. For example, oxidation of the sulfomethyl group could yield a sulfonyl chloride or a sulfonic acid. These functionalities are pivotal in organic synthesis for the introduction of sulfonyl groups into molecules, a common strategy in the development of pharmaceuticals and agrochemicals.

Furthermore, the molecule could serve as a synthon for other sulfur-containing building blocks. The combination of the strained oxetane ring and the sulfur functionality could lead to unique reactivity and the formation of novel heterocyclic systems upon reaction with appropriate reagents.

Scaffold for the Construction of Combinatorial Chemistry Libraries and High-Throughput Synthesis

The rigid, three-dimensional structure of the oxetane ring makes This compound an attractive scaffold for the construction of combinatorial libraries. The orthogonal reactivity of the carboxylic acid and sulfomethyl groups would allow for the systematic and parallel synthesis of a large number of derivatives.

Libraries based on this scaffold could be screened for biological activity in high-throughput screening campaigns. The unique spatial arrangement of functional groups presented by the oxetane core could lead to the discovery of novel ligands for biological targets. The synthesis of such libraries could be amenable to automated synthesis platforms, further accelerating the drug discovery process.

Design and Synthesis of Ligands for Organometallic Catalysis and Asymmetric Transformations

The functional groups present in This compound offer multiple points for coordination to metal centers, suggesting its potential in the design of novel ligands for organometallic catalysis. The carboxylic acid could act as a classic carboxylate ligand, while the oxygen of the oxetane ring and the sulfur atom of the sulfomethyl group could also participate in metal binding.

The chirality that can be introduced at the quaternary center of the oxetane ring could be leveraged for the development of chiral ligands for asymmetric catalysis. Such ligands could be employed in a variety of transformations, including hydrogenations, cross-coupling reactions, and cycloadditions, to produce enantiomerically enriched products. The specific steric and electronic properties conferred by the oxetane-based ligand could lead to unique reactivity and selectivity in catalytic processes.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Approaches for Oxetane (B1205548) Derivatives

The synthesis of oxetane-containing molecules has traditionally relied on methods that can generate significant chemical waste. ontosight.ai In line with the growing emphasis on environmentally benign chemical manufacturing, a key future direction is the development of sustainable and green synthetic routes to oxetane derivatives. This includes the use of renewable starting materials and catalysts, as well as processes that minimize waste generation. ontosight.aiacs.org

Recent advancements in photochemistry are providing new avenues for oxetane synthesis under mild, catalyst-free conditions. For instance, visible-light-induced ring contraction of 2,5-dihydrofurans with diazo compounds has been shown to produce functionalized 3-vinyloxetanes. rsc.org Such methodologies could potentially be adapted for the synthesis of complex oxetanes like 3-(Sulfomethyl)oxetane-3-carboxylic acid. Another promising strategy involves the direct conversion of inactivated sp³ alcohols into oxetanes, which could streamline synthetic routes to bioactive molecules. acs.orgnih.gov

The principles of green chemistry are also being applied to the production of oxetane compounds to reduce their environmental footprint. ontosight.ai Research is focused on minimizing hazardous waste and utilizing renewable resources in their synthesis. ontosight.ai

Integration of Flow Chemistry and Automated Synthesis Platforms for High-Efficiency Production

Flow chemistry and automated synthesis are emerging as powerful tools for the efficient and scalable production of complex molecules, including oxetane derivatives. acs.orgresearchgate.net The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can lead to improved yields and purity. researchgate.net

The generation of highly unstable intermediates, such as 3-oxetanyllithium, has been successfully demonstrated using continuous flow technology. nih.govthieme-connect.com This approach allows for the rapid generation and subsequent reaction of this nucleophile with a range of electrophiles under cryogenic conditions, a feat that is challenging in traditional batch processes due to the inherent instability of the organolithium species. nih.govthieme-connect.com The application of flow microreactor systems has also enabled the synthesis of 2,2-disubstituted oxetanes at higher temperatures than in batch mode. researchgate.net These advancements suggest that flow chemistry could be instrumental in developing robust and scalable syntheses of this compound and other novel oxetane compounds.

Furthermore, the integration of automated synthesizers has been shown to aid in the total synthesis of complex natural products containing the oxetane ring, highlighting the potential for high-throughput synthesis and library generation of oxetane derivatives. acs.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the Oxetane Sulfomethyl Carboxylic Acid System

The strained four-membered ring of oxetanes imparts unique reactivity, making them valuable synthetic intermediates. acs.orgresearchgate.net Future research will likely focus on uncovering novel reactivity patterns and unprecedented transformations of the oxetane ring system, particularly in highly functionalized molecules like this compound.

Recent studies have shown that many oxetane-carboxylic acids are surprisingly unstable and can isomerize into lactones upon storage at room temperature or with gentle heating. acs.orgchemrxiv.org This inherent instability, while a potential challenge, could also be harnessed for the synthesis of novel heterocyclic structures. acs.org Understanding the mechanisms behind such rearrangements is crucial for controlling the reactivity of these compounds. ic.ac.uk

The reactivity of oxetanes can also be exploited in ring-opening and ring-expansion reactions to generate diverse molecular scaffolds. researchgate.netbeilstein-journals.org For instance, photoredox catalysis has been employed for the decarboxylative functionalization of oxetane carboxylic acids, enabling the formation of new carbon-carbon bonds. researchgate.net The unique combination of a sulfonic acid and a carboxylic acid on the same oxetane ring in this compound could lead to interesting and underexplored intramolecular and intermolecular reactions. The development of new catalytic systems will continue to expand the toolbox of transformations available for this class of compounds. researchgate.net

Application of Machine Learning and Artificial Intelligence for Retrosynthesis and Reaction Prediction for this Compound Class

For a novel or complex target molecule like this compound, retrosynthesis prediction models can propose viable synthetic routes by learning from vast datasets of known chemical reactions. nih.govchemrxiv.orgacs.orgmdpi.comacs.orgengineering.org.cn These models can identify key disconnections and suggest suitable starting materials, significantly accelerating the synthetic planning process. engineering.org.cn

Q & A

Q. What are the recommended synthetic strategies for 3-(Sulfomethyl)oxetane-3-carboxylic acid, and how can reaction conditions be optimized for yield?

While direct synthesis data for this compound is limited, analogous oxetane-carboxylic acid derivatives (e.g., 3-Ethyloxetane-3-carboxylic acid) suggest sulfonation of a preformed oxetane core as a plausible route. Key steps include:

- Sulfomethylation : Use sodium sulfite or sulfonic acid derivatives under controlled pH (neutral to slightly acidic) to introduce the sulfomethyl group.

- Catalysis : Optimize temperature (60–80°C) and catalysts (e.g., BF₃·Et₂O for cyclization, as seen in related systems ).

- Purification : Employ recrystallization or preparative HPLC to isolate the product. Validate purity via NMR and LC-MS.

Q. Which spectroscopic techniques are critical for structural confirmation, and how should data interpretation address ambiguities?

- NMR : Use H and C NMR to confirm substitution patterns. For example, the sulfomethyl group’s protons may appear as a singlet (~δ 3.5–4.0 ppm) .

- IR : Look for carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and sulfonate S=O vibrations (~1040–1220 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M-H]⁻ in negative-ion mode) and fragmentation patterns. Discrepancies in spectral data should prompt re-evaluation of synthetic intermediates or isotopic labeling studies.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Based on structurally related compounds (e.g., FMOC-protected oxetanes):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols/dust .

- First Aid : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Q. How can researchers ensure compound stability during storage and experimentation?

- Storage : Keep at 2–8°C in airtight, desiccated containers to prevent hydrolysis .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH to ~5–7 if decomposition occurs .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- Steric and Electronic Effects : The sulfomethyl group’s electron-withdrawing nature may enhance electrophilicity at the oxetane ring. Use DFT calculations to map charge distribution and transition states.

- Kinetic Studies : Monitor reaction rates under varying conditions (pH, solvent polarity) to distinguish between SN1/SN2 pathways. Isotope labeling (O in carboxylic acid) can track bond cleavage .

Q. How can contradictions in toxicity data be resolved, and what in vitro models are suitable for risk assessment?

- Data Harmonization : Compare existing hazard classifications (e.g., H302/H315 for skin/eye irritation ) with in vitro assays (e.g., OECD 439 for skin sensitization).

- Tiered Testing : Start with zebrafish embryo toxicity assays (LC₅₀ determination) before advancing to mammalian cell lines (e.g., HepG2 for hepatic toxicity).

Q. What computational methods predict the compound’s solubility and partition coefficient (log P)?

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

Q. What strategies enable the application of this compound in peptide mimetics or prodrug design?

- Conjugation Chemistry : Use EDC/NHS coupling to attach the carboxylic acid to amine-containing biomolecules. Monitor steric hindrance via molecular docking .

- Metabolic Stability : Assess hydrolysis in simulated gastric fluid (pH 1.2) and human plasma. Modify the oxetane ring with bulky substituents to delay degradation .

Q. How should researchers design experiments to resolve conflicting data on its catalytic or inhibitory roles in enzymatic systems?

- Enzyme Kinetics : Perform Michaelis-Menten assays with varying inhibitor concentrations. Use Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition.

- Structural Biology : Co-crystallize the compound with target enzymes (e.g., hydrolases) to visualize binding modes via X-ray crystallography .

Data Gaps and Recommendations

| Parameter | Available Data | Recommended Methodology |

|---|---|---|

| Melting Point | Not reported | Differential Scanning Calorimetry (DSC) |

| Water Solubility | Not reported | Shake-flask method with HPLC analysis |

| log P (Octanol-Water) | Not reported | Chromatographic (RP-HPLC) determination |

| pKa | Not reported | Potentiometric titration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.